3-(2,3-dichlorophenyl)-6-(1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(2,3-dichlorophenyl)-6-(1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by its unique structure, which includes a dichlorophenyl group, a methyl-pyrazolyl group, and a triazolothiadiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dichlorophenyl)-6-(1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the following steps:
Formation of the pyrazole ring: This step involves the reaction of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions to form the pyrazole ring.
Introduction of the dichlorophenyl group: The dichlorophenyl group is introduced through a nucleophilic substitution reaction, where a suitable dichlorophenyl halide reacts with the pyrazole intermediate.
Cyclization to form the triazolothiadiazole core: The final step involves the cyclization of the intermediate with thiosemicarbazide under reflux conditions to form the triazolothiadiazole core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-dichlorophenyl)-6-(1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, reduction may yield reduced derivatives, and substitution may yield substituted analogs.
Scientific Research Applications
3-(2,3-dichlorophenyl)-6-(1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it valuable in biological research.
Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent, leading to studies on its mechanism of action and therapeutic applications.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2,3-dichlorophenyl)-6-(1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For example:
Antimicrobial Activity: The compound may inhibit the growth of microorganisms by interfering with their cell wall synthesis or protein function.
Anti-inflammatory Activity: It may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: The compound may induce apoptosis in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-dichlorophenyl)-1-(2-methoxyphenyl)-1H-pyrazole-5-carboxylic acid
- 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
- 3-methyl-4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1-phenyl-1H-pyrazol-5(4H)-one
Uniqueness
3-(2,3-dichlorophenyl)-6-(1-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific combination of functional groups and its triazolothiadiazole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C13H8Cl2N6S |
---|---|
Molecular Weight |
351.2 g/mol |
IUPAC Name |
3-(2,3-dichlorophenyl)-6-(2-methylpyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H8Cl2N6S/c1-20-9(5-6-16-20)12-19-21-11(17-18-13(21)22-12)7-3-2-4-8(14)10(7)15/h2-6H,1H3 |
InChI Key |
KAJFVDNPYBPGKR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2=NN3C(=NN=C3S2)C4=C(C(=CC=C4)Cl)Cl |
Origin of Product |
United States |
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